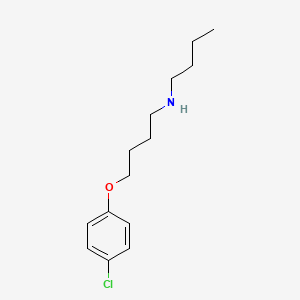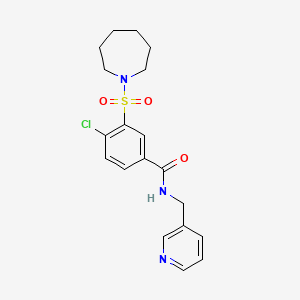
N-butyl-4-(4-chlorophenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(4-chlorophenoxy)-1-butanamine, also known as tBuCHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of selective serotonin receptor agonists and is believed to have significant therapeutic potential in treating various neurological disorders.
Mécanisme D'action
The mechanism of action of N-butyl-4-(4-chlorophenoxy)-1-butanamine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding activates these receptors, leading to a cascade of biochemical reactions that ultimately result in the desired physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-4-(4-chlorophenoxy)-1-butanamine are still being studied, but early research suggests that the compound has significant effects on serotonin signaling pathways. These effects may include changes in mood, appetite, and sleep, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-butyl-4-(4-chlorophenoxy)-1-butanamine for lab experiments is its specificity for serotonin receptors. This allows researchers to study the effects of the compound on specific pathways and receptors, providing valuable insights into the underlying mechanisms of neurological disorders. However, the complex synthesis process and the limited availability of the compound may pose some limitations for lab experiments.
Orientations Futures
There are several potential future directions for research on N-butyl-4-(4-chlorophenoxy)-1-butanamine. One area of interest is in developing drugs based on the compound for the treatment of neurological disorders. Another potential direction is in studying the compound's effects on other serotonin receptors and signaling pathways. Additionally, researchers may investigate the potential neuroprotective effects of N-butyl-4-(4-chlorophenoxy)-1-butanamine in various disease models. Overall, N-butyl-4-(4-chlorophenoxy)-1-butanamine is a promising compound with significant potential for scientific research and drug development.
Méthodes De Synthèse
The synthesis of N-butyl-4-(4-chlorophenoxy)-1-butanamine involves a series of chemical reactions, starting with the reaction between 4-chlorophenol and butylamine. The resulting product is then subjected to further chemical reactions to form the final compound. The synthesis of N-butyl-4-(4-chlorophenoxy)-1-butanamine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
The potential applications of N-butyl-4-(4-chlorophenoxy)-1-butanamine in scientific research are vast. One of the primary areas of interest is in drug discovery and development. The compound has been shown to have significant effects on serotonin receptors, which are involved in regulating mood, appetite, and sleep. This makes N-butyl-4-(4-chlorophenoxy)-1-butanamine a promising candidate for developing drugs for the treatment of various neurological disorders, including depression, anxiety, and insomnia.
Propriétés
IUPAC Name |
N-butyl-4-(4-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-10-16-11-4-5-12-17-14-8-6-13(15)7-9-14/h6-9,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMCASSEPNMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)
![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)




![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
